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Introduction

Diaryliodonium salts have emerged as powerful and versatile reagents for arylation reactions,

providing a valuable alternative to traditional transition-metal-catalyzed methods.[1][2] These

hypervalent iodine(III) compounds act as electrophilic aryl sources, enabling the formation of

carbon-carbon and carbon-heteroatom bonds under mild, often metal-free conditions.[1][3] This

approach circumvents the challenges associated with transition metals, such as catalyst cost,

toxicity, and difficult removal from products, which is particularly crucial in pharmaceutical and

materials science.[2][4]

Arylation reactions using diaryliodonium salts can proceed through several mechanisms, but

under metal-free conditions, the most common pathway involves the formation of a three-

coordinate λ³-iodane intermediate, followed by reductive elimination to yield the arylated

product and an aryl iodide byproduct.[5][6] This methodology is applicable to a wide range of

nucleophiles, including amines, phenols, alcohols, and thiols.

While the topic specifies diphenyliodonium iodide, it is important to note that salts with non-

nucleophilic counter-anions, such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or tosylate (OTs⁻),

are frequently employed to enhance the reactivity of the iodonium cation.[7] The protocols and

principles described herein are broadly applicable across these common diaryliodonium salts.
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Diphenyliodonium iodide can be reliably synthesized from iodosobenzene and

iodoxybenzene. The following protocol is adapted from a procedure in Organic Syntheses.[8]

Experimental Protocol: Synthesis of Diphenyliodonium
Iodide
Materials:

Iodosobenzene (22 g, 0.1 mole)

Iodoxybenzene (24 g, 0.1 mole)

1 N Sodium Hydroxide (NaOH) solution (200 mL)

Potassium Iodide (KI) (20 g, 0.12 mole)

Deionized Water

Procedure:

In a suitable vessel, create a slurry by mixing iodosobenzene (22 g) and iodoxybenzene (24

g) with 200 mL of 1 N NaOH.

Stir the mixture gently at room temperature for 24 hours. The reaction is catalyzed by

hydroxide ions.[8]

After 24 hours, dilute the resulting brown slurry with 1 L of cold water and stir thoroughly.

Allow the solids to settle, then decant the supernatant solution, which contains

diphenyliodonium iodate, through a filter.

Extract the remaining solid residue twice more with 500 mL portions of water, decanting the

extracts through the filter each time.

Combine all the aqueous filtrates and add a solution of potassium iodide (20 g in a minimal

amount of water).
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A bulky white precipitate of diphenyliodonium iodide will form. Allow the mixture to stand

for 1-2 hours with occasional shaking to ensure complete precipitation.

Collect the precipitate by suction filtration, wash thoroughly with water, and dry at room

temperature.

The expected yield is approximately 29–30 g (70–72%).[8]
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Workflow for Diphenyliodonium Iodide Synthesis

Reactant Preparation
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Isolation
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Iodoxybenzene 1N NaOH

Dilute with 1L cold water

Decant supernatant through filter

Extract residue 2x with 500mL water

Combine aqueous filtrates

Add aqueous KI solution

Let stand for 1-2h

Collect precipitate via suction filtration

Wash with water

Dry at room temperature
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Caption: Workflow for Diphenyliodonium Iodide Synthesis.

Part 2: General Mechanism of Metal-Free Arylation
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The widely accepted mechanism for the metal-free arylation of nucleophiles (NuH) with

diaryliodonium salts involves an initial ligand exchange, followed by reductive elimination.[5][6]

[9]

Nucleophile Coordination: The nucleophile attacks the iodine(III) center of the diaryliodonium

salt, displacing the counter-anion (X⁻) to form a neutral, T-shaped hypervalent iodine

intermediate, also known as a λ³-iodane.[6][9]

Reductive Elimination: This intermediate undergoes concerted reductive elimination, where

the aryl group and the nucleophile couple to form the new C-Nu bond. This step regenerates

a stable iodine(I) species, iodobenzene.[5][6]

General Mechanism for Metal-Free Arylation

Ph₂I⁺ X⁻ + Nu-H [Ph₂I-Nu] 
 T-Shaped Intermediate (λ³-iodane)

Ligand Exchange Ph-Nu + Ph-I + H⁺
Reductive Elimination

Click to download full resolution via product page

Caption: General Mechanism for Metal-Free Arylation.

Part 3: Application in N-Arylation of Amines
Metal-free N-arylation using diaryliodonium salts is a robust method for synthesizing N-aryl

amines, which are common motifs in pharmaceuticals and agrochemicals. The reaction

typically proceeds under mild conditions with a base to deprotonate the amine nucleophile.[10]

General Protocol: N-Arylation of an Aliphatic Amine
Materials:

Aliphatic amine (1.0 mmol)

Diphenyliodonium salt (e.g., triflate or iodide, 1.1 mmol)

Base (e.g., K₂CO₃, t-BuOK, or an organic base, 2.0 mmol)

Anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane, 5 mL)
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Procedure:

To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aliphatic

amine (1.0 mmol) and the diphenyliodonium salt (1.1 mmol).

Add the anhydrous solvent (5 mL) followed by the base (2.0 mmol).

Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate) three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

N-aryl amine.

Data Summary: N-Arylation of Various Amines

Entry
Amine
Substrate

Diphenyli
odonium
Salt

Base Solvent Temp (°C) Yield (%)

1 Aniline Ph₂I-OTf K₂CO₃ MeCN 80 ~95%

2
Benzylami

ne
Ph₂I-OTf t-BuOK DCM RT ~85-90%

3 Pyrrolidine Ph₂I-OTf K₂CO₃ MeCN 60 ~92%

4
Ammonia

(aq.)
Ph₂I-OTf K₂CO₃ EtOAc RT ~70-80%

5
L-Alanine

ethyl ester
Ph₂I-OTf t-BuOK DCM RT ~88%
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Yields are approximate and compiled from various sources for illustrative purposes.[5][10][11]

Part 4: Application in O-Arylation of Phenols and
Alcohols
The synthesis of diaryl ethers, a privileged structure in many biologically active molecules, can

be efficiently achieved through the O-arylation of phenols with diaryliodonium salts.[12][13] The

reaction is generally high-yielding and tolerates a wide range of functional groups.

General Protocol: O-Arylation of a Phenol
Materials:

Phenol (1.0 mmol)

Diphenyliodonium salt (e.g., triflate or iodide, 1.2 mmol)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 5 mL)

Procedure:

In a flask, dissolve the phenol (1.0 mmol) and the diphenyliodonium salt (1.2 mmol) in the

anhydrous solvent (5 mL).

Add the base (2.0 mmol) to the mixture.

Stir the reaction at room temperature until the starting material is consumed, as monitored by

TLC. Reactions are often complete within a few hours.

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under

reduced pressure.

Purify the residue by flash column chromatography to afford the pure diaryl ether.
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Data Summary: O-Arylation of Various Phenols and
Alcohols

Entry Substrate
Diphenyli
odonium
Salt

Base Solvent Temp (°C) Yield (%)

1 Phenol Ph₂I-OTf K₂CO₃ DCM RT >95%

2

4-

Methoxyph

enol

Ph₂I-OTf K₂CO₃ DCM RT >95%

3 2-Naphthol Ph₂I-OTf Na₂CO₃
Cyclohexa

ne
80 ~80%[5]

4

Galactosid

e

Derivative

Ph₂I-OTf t-BuOK DCM RT ~85%[3]

5 Water Ph₂I-OTf Cs₂CO₃ MeCN RT ~70-75%

Yields are approximate and compiled from various sources for illustrative purposes.[3][5][13]

Part 5: Application in S-Arylation of Thiols
Aryl sulfides are important structural units in medicinal chemistry and materials science.

Diaryliodonium salts provide a mild and efficient metal-free route for their synthesis via S-

arylation of thiols.[5][14]

General Protocol: S-Arylation of a Thiol
Materials:

Thiol (1.0 mmol)

Diphenyliodonium salt (e.g., triflate or iodide, 1.1 mmol)

Organic Base (e.g., DBU, 1.5 mmol)
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Anhydrous solvent (e.g., Acetonitrile, 5 mL)

Procedure:

Under an inert atmosphere, add the thiol (1.0 mmol), diphenyliodonium salt (1.1 mmol), and

anhydrous acetonitrile (5 mL) to a flask.

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the mixture.

Stir the reaction at an elevated temperature (e.g., 80 °C) for the required time (typically 1-4

hours).

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product via flash column chromatography to yield the aryl sulfide.

Data Summary: S-Arylation of Various Thiols
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Entry
Thiol
Substrate

Diphenyli
odonium
Salt

Base Solvent Temp (°C) Yield (%)

1 Thiophenol Ph₂I-OTf DBU MeCN 80 ~98%[14]

2

4-

Methylthiop

henol

Ph₂I-OTf DBU MeCN 80 ~99%[14]

3

2-

Mercaptob

enzothiazol

e

Ph₂I-OTf DBU MeCN 80 ~99%[14]

4
Cyclohexa

nethiol
Ph₂I-OTf DBU MeCN 80 ~80%[14]

5
Benzyl

Mercaptan
Ph₂I-OTf DBU MeCN 80 ~87%[14]

Data obtained from Sarkar et al., 2022.[5][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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